REACTION_SMILES
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[Cl:17][c:18]1[n:19][cH:20][cH:21][cH:22][n:23]1.[ClH:8].[H-:1].[NH2:9][CH:10]1[CH2:11][CH2:12][CH:13]([OH:16])[CH2:14][CH2:15]1.[Na+:2].[O:3]1[CH2:4][CH2:5][CH2:6][CH2:7]1.[OH2:24]>>[NH2:9][CH:10]1[CH2:11][CH2:12][CH:13]([O:16][c:18]2[n:19][cH:20][cH:21][cH:22][n:23]2)[CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncccn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCC(O)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(Oc2ncccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |